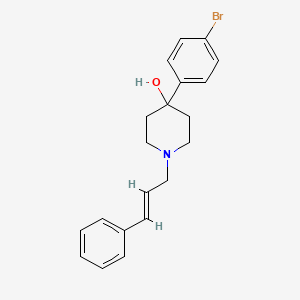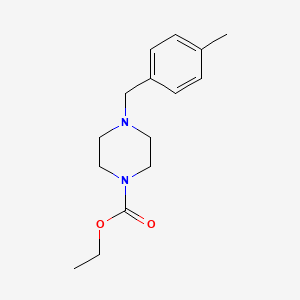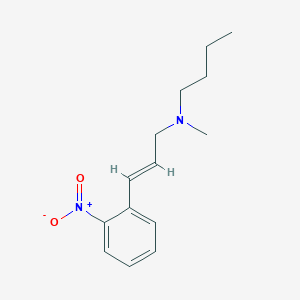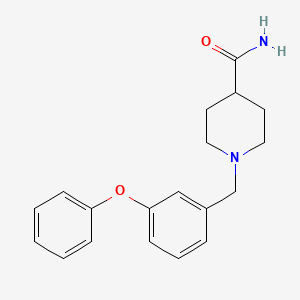![molecular formula C22H30N2O2 B3852228 N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide, commonly known as DMAP or DMNP, is a chemical compound that has been widely used in scientific research. It belongs to the class of synthetic opioids and acts as a selective agonist of the μ-opioid receptor.
Applications De Recherche Scientifique
Sigma Receptor Binding and Antiproliferative Activity
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide and its derivatives have been explored for their binding affinity and selectivity at sigma receptors. For instance, Berardi et al. (2005) synthesized various methylpiperidines derivatives to probe sigma-subtype affinities and selectivities. They found that certain derivatives demonstrated potent sigma(1) ligand properties and antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Imaging and Diagnostic Applications
Another application is in the field of diagnostic imaging. Kepe et al. (2006) used a compound structurally related to N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006).
Potential in Drug Development
In drug development, derivatives of N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide have been investigated for various pharmacological activities. For example, Rautio et al. (2000) studied morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential prodrug development for topical drug delivery (Rautio et al., 2000).
Antibacterial and Antifungal Activities
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives and screened them for antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Helal et al., 2013).
Propriétés
IUPAC Name |
N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-4-24(5-2)22(25)18-9-8-14-23(16-18)15-17-12-13-21(26-3)20-11-7-6-10-19(17)20/h6-7,10-13,18H,4-5,8-9,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFMBZGZWYOUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)
![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)


![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)

![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)

